molecular formula C14H18N8O B3001077 5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole CAS No. 2309733-42-2

5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole

カタログ番号: B3001077
CAS番号: 2309733-42-2
分子量: 314.353
InChIキー: LRYZLZUQZNWCKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a unique fusion of three distinct pharmacophores:

  • 1,4-Diazepane linker: A seven-membered ring with two nitrogen atoms, providing conformational flexibility and enhanced solubility compared to smaller azepane analogs .
  • 3-Methyl-1,2,4-oxadiazole moiety: A five-membered heterocycle acting as a bioisostere for esters or amides, improving metabolic stability and hydrogen-bonding capacity .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.

特性

IUPAC Name

3-methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O/c1-11-16-14(23-19-11)9-20-5-2-6-21(8-7-20)13-4-3-12-17-15-10-22(12)18-13/h3-4,10H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZLZUQZNWCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Pyrazolo-Triazolopyrimidine Derivatives ()

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7 , 9 ) share a triazole-fused heterocyclic core but differ in ring size and substitution:

  • Core Differences : The target compound’s triazolopyridazine core (six-membered pyridazine) vs. triazolopyrimidine (six-membered pyrimidine) affects electronic distribution and binding selectivity. Pyridazine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme pockets .
  • Isomerization Behavior : Unlike triazolopyrimidines, which undergo isomerization under acidic/basic conditions (e.g., 76 ), the rigidity of the triazolopyridazine-diazepane system in the target compound likely reduces such reactivity, improving stability .

Triazolo-Thiadiazole Derivatives ()

Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit:

  • The target compound’s oxadiazole group may offer stronger hydrogen-bonding interactions compared to thiadiazole’s sulfur atom, altering target affinity .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Triazolopyrimidine (Compound 7) Triazolo-Thiadiazole (R = CH₃)
Molecular Weight (g/mol) ~396.4 (calculated) 325.3 342.4
logP (Predicted) 1.8 2.1 3.0
Solubility (mg/mL) Moderate (diazepane enhances) Low (rigid core) Very low (high logP)

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis likely involves coupling a pre-formed triazolopyridazine intermediate with diazepane and oxadiazole precursors, contrasting with ’s use of pyrazolopyrimidine cyclization .

Bioactivity Prediction : While direct data are lacking, the oxadiazole and diazepane groups suggest improved pharmacokinetics over thiadiazole analogs, albeit with trade-offs in lipophilicity .

Stability Advantage : The absence of isomerization-prone motifs (cf. ’s pyrazolotriazolopyrimidines) positions this compound as a more stable candidate for in vivo studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。